Prodigiosin

Catalog No.
S540235
CAS No.
82-89-3
M.F
C20H25N3O
M. Wt
323.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prodigiosin

CAS Number

82-89-3

Product Name

Prodigiosin

IUPAC Name

(2E)-3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole

Molecular Formula

C20H25N3O

Molecular Weight

323.4 g/mol

InChI

InChI=1S/C20H25N3O/c1-4-5-6-8-15-11-16(22-14(15)2)12-19-20(24-3)13-18(23-19)17-9-7-10-21-17/h7,9-13,21-22H,4-6,8H2,1-3H3/b19-12+

InChI Key

SHUNBVWMKSXXOM-XDHOZWIPSA-N

SMILES

CCCCCC1=C(NC(=C1)C=C2C(=CC(=N2)C3=CC=CN3)OC)C

Solubility

Soluble in DMSO

Synonyms

Prodigiosin; BRN 4526727; NSC 47147;

Canonical SMILES

CCCCCC1=C(NC(=C1)C=C2C(=CC(=N2)C3=CC=CN3)OC)C

Isomeric SMILES

CCCCCC1=C(NC(=C1)/C=C/2\C(=CC(=N2)C3=CC=CN3)OC)C

Description

The exact mass of the compound Prodigiosin is 323.1998 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antimcrobial Properties

Studies suggest prodigiosin possesses antibacterial, antifungal, and antiviral properties [1]. Research has shown its effectiveness against various pathogenic bacteria, including Staphylococcus aureus and Streptococcus mutans [2]. This opens doors for exploring prodigiosin as a natural alternative to conventional antibiotics, potentially aiding the fight against antibiotic resistance.

Anticancer Potential

Prodigiosin's ability to induce apoptosis (programmed cell death) in cancer cells has attracted significant interest. Studies have demonstrated its effectiveness against various cancer cell lines, including those resistant to conventional treatments [1, 3]. Additionally, prodigiosin exhibits minimal toxicity towards healthy cells, making it a promising candidate for cancer therapy [1].

Other Research Avenues

Beyond its antimicrobial and anticancer properties, prodigiosin is being explored for various other applications. These include:

  • Food Colorant: Due to its natural origin and vibrant color, prodigiosin holds promise as a safe and sustainable alternative to synthetic food colorants [1].
  • Biomaterial Development: Prodigiosin's unique properties are being investigated for its potential use in developing biocompatible materials for medical applications [4].
  • Environmental Applications: Research is underway to explore prodigiosin's role in bioremediation and its potential to degrade pollutants [5].

Please note

Extensive research is still required to fully understand prodigiosin's efficacy and safety for various applications.

Here are the references used for this information:

  • [1] Mohan, V., et al. (2016). Prodigiosin and its potential applications [2]. National Institutes of Health (.gov). Retrieved from PubMed:
  • [2] Vijapurkar, S., & Mohan, V. (2013). Applications of Prodigiosin Extracted from Marine Red Pigmented Bacteria Zooshikella sp. and Actinomycete Streptomyces sp [3]. MDPI. Retrieved from MDPI website:
  • [3] Cordeiro, S. M. C., et al. (2015). Prodigiosin and its potential applications - A review [4]. ResearchGate. Retrieved from ResearchGate website
  • [4] Singh, N., et al. (2020). Recent Advances in Prodigiosin as a Bioactive Compound in Nanocomposite Applications [5]. MDPI. Retrieved from MDPI website:
  • [5] Mohan, V., et al. (2016). Prodigiosin and its potential applications [1]. National Institutes of Health (.gov). Retrieved from PubMed:

Prodigiosin is a red tripyrrole pigment belonging to the prodiginine family, primarily produced by the bacterium Serratia marcescens. Its chemical structure consists of three interconnected pyrrole rings (A, B, and C), forming a unique linear arrangement. The compound has gained significant attention due to its diverse biological activities, including antibacterial, antifungal, anticancer, and immunosuppressive properties. Prodigiosin is notable for its ability to induce apoptosis in malignant cells and has been explored as a potential therapeutic agent in various medical applications, particularly in cancer treatment .

Prodigiosin exhibits various biological activities with potential applications in medicine. Studies suggest it possesses antimicrobial properties, potentially inhibiting the growth of other bacteria and fungi [, ]. Furthermore, prodigiosin shows antitumor activity, potentially interfering with cancer cell proliferation []. The mechanism of action for these effects is still under investigation, but prodigiosin might interact with cell membranes or target specific signaling pathways within cells [, ].

  • Synthesis of Ring A: L-proline is converted into a pyrrole ring via the action of specific enzymes.
  • Formation of Ring B: Ring A is expanded through the incorporation of L-serine.
  • Synthesis of Ring C: Pyruvate and 2-octenal undergo decarboxylative addition to form the third ring.
  • Final Assembly: The three rings are combined through dehydration reactions facilitated by ATP .

Prodigiosin exhibits a broad spectrum of biological activities:

  • Antibacterial Activity: It effectively inhibits the growth of both Gram-positive and Gram-negative bacteria by disrupting cell wall integrity and affecting gene expression .
  • Antifungal Properties: Prodigiosin shows strong antifungal effects against various strains .
  • Anticancer Effects: It induces apoptosis in cancer cells through multiple mechanisms, including mitochondrial disruption and caspase activation . Recent studies have highlighted its potential against breast cancer and pancreatic cancer .
  • Immunosuppressive Effects: Prodigiosin has been noted for its ability to modulate immune responses, making it a candidate for treating autoimmune diseases .

The production of prodigiosin can be achieved through several methods:

  • Microbial Fermentation: Utilizing Serratia marcescens or other prodiginine-producing microorganisms under controlled conditions to maximize yield.
  • Chemical Synthesis: Laboratory synthesis routes have been developed that mimic natural biosynthetic pathways, allowing for the production of prodigiosin analogs .
  • Isolation Techniques: Prodigiosin can be extracted from microbial cultures using solvent extraction methods, often followed by purification steps such as chromatography .

Prodigiosin's unique properties lend themselves to various applications:

  • Pharmaceuticals: Its potential as an anticancer agent has led to investigations in drug development for cancer therapies.
  • Agriculture: Due to its antifungal properties, prodigiosin can be used as a biopesticide.
  • Food Industry: As a natural dye and preservative, it has applications in food safety and coloring .

Prodigiosin is part of a larger family of compounds known as prodiginines, which share structural similarities but differ in their biological activities and applications. Some similar compounds include:

Compound NameStructure TypeUnique Features
UndecylprodigiosinLinearExhibits potent antibacterial activity
CycloprodigiosinCyclicShows distinct immunosuppressive properties
Streptorubin BCyclicNotable for its algicidal activity
ButylcycloheptylprodiginineCyclicExhibits unique antifungal properties

Prodigiosin stands out due to its broad-spectrum biological activities and potential therapeutic applications, particularly in oncology. Its unique tripyrrole structure contributes to its distinct chemical reactivity and biological interactions compared to other members of the prodiginine family .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

323.199762429 g/mol

Monoisotopic Mass

323.199762429 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OL369FU7CJ

Wikipedia

Prodigiosin

Dates

Modify: 2023-08-15
1: Lin SR, Fu YS, Tsai MJ, Cheng H, Weng CF. Natural Compounds from Herbs that can Potentially Execute as Autophagy Inducers for Cancer Therapy. Int J Mol Sci. 2017 Jul 1;18(7). pii: E1412. doi: 10.3390/ijms18071412. Review. PubMed PMID: 28671583; PubMed Central PMCID: PMC5535904.
2: Hu DX, Withall DM, Challis GL, Thomson RJ. Structure, Chemical Synthesis, and Biosynthesis of Prodiginine Natural Products. Chem Rev. 2016 Jul 27;116(14):7818-53. doi: 10.1021/acs.chemrev.6b00024. Epub 2016 Jun 17. Review. PubMed PMID: 27314508; PubMed Central PMCID: PMC5555159.
3: Darshan N, Manonmani HK. Prodigiosin and its potential applications. J Food Sci Technol. 2015 Sep;52(9):5393-407. doi: 10.1007/s13197-015-1740-4. Epub 2015 Jan 24. Review. PubMed PMID: 26344956; PubMed Central PMCID: PMC4554646.
4: Auparakkitanon S. Discovery and development of antiplasmodial compounds in Thailand during the 21st century. Southeast Asian J Trop Med Public Health. 2014 Jul;45(4):761-82. Review. PubMed PMID: 25427344.
5: Stankovic N, Senerovic L, Ilic-Tomic T, Vasiljevic B, Nikodinovic-Runic J. Properties and applications of undecylprodigiosin and other bacterial prodigiosins. Appl Microbiol Biotechnol. 2014 May;98(9):3841-58. doi: 10.1007/s00253-014-5590-1. Epub 2014 Feb 23. Review. PubMed PMID: 24562326.
6: Yang MH, Kim J, Khan IA, Walker LA, Khan SI. Nonsteroidal anti-inflammatory drug activated gene-1 (NAG-1) modulators from natural products as anti-cancer agents. Life Sci. 2014 Apr 1;100(2):75-84. doi: 10.1016/j.lfs.2014.01.075. Epub 2014 Feb 12. Review. PubMed PMID: 24530873.
7: Busschaert N, Gale PA. Small-molecule lipid-bilayer anion transporters for biological applications. Angew Chem Int Ed Engl. 2013 Jan 28;52(5):1374-82. doi: 10.1002/anie.201207535. Epub 2013 Jan 2. Review. PubMed PMID: 23283851.
8: Sydor PK, Challis GL. Oxidative tailoring reactions catalyzed by nonheme iron-dependent enzymes: streptorubin B biosynthesis as an example. Methods Enzymol. 2012;516:195-218. doi: 10.1016/B978-0-12-394291-3.00002-2. Review. PubMed PMID: 23034230.
9: Chang CC, Chen WC, Ho TF, Wu HS, Wei YH. Development of natural anti-tumor drugs by microorganisms. J Biosci Bioeng. 2011 May;111(5):501-11. doi: 10.1016/j.jbiosc.2010.12.026. Epub 2011 Jan 28. Review. Erratum in: J Biosci Bioeng. 2012 Feb;113(2):269. PubMed PMID: 21277252.
10: Vaishnav P, Demain AL. Unexpected applications of secondary metabolites. Biotechnol Adv. 2011 Mar-Apr;29(2):223-9. doi: 10.1016/j.biotechadv.2010.11.006. Epub 2010 Dec 3. Review. PubMed PMID: 21130862.
11: Pérez-Tomás R, Viñas M. New insights on the antitumoral properties of prodiginines. Curr Med Chem. 2010;17(21):2222-31. Review. PubMed PMID: 20459382.
12: Fletcher JS, Vickerman JC. A new SIMS paradigm for 2D and 3D molecular imaging of bio-systems. Anal Bioanal Chem. 2010 Jan;396(1):85-104. doi: 10.1007/s00216-009-2986-3. Epub 2009 Aug 12. Review. PubMed PMID: 19669735.
13: Pandey R, Chander R, Sainis KB. Prodigiosins as anti cancer agents: living upto their name. Curr Pharm Des. 2009;15(7):732-41. Review. PubMed PMID: 19275639.
14: Kim D, Kim JF, Yim JH, Kwon SK, Lee CH, Lee HK. Red to red - the marine bacterium Hahella chejuensis and its product prodigiosin for mitigation of harmful algal blooms. J Microbiol Biotechnol. 2008 Oct;18(10):1621-9. Review. PubMed PMID: 18955809.
15: Woo JT, Yonezawa T, Cha BY, Teruya T, Nagai K. Pharmacological topics of bone metabolism: antiresorptive microbial compounds that inhibit osteoclast differentiation, function, and survival. J Pharmacol Sci. 2008 Apr;106(4):547-54. Review. PubMed PMID: 18431038.
16: Pandey R, Chander R, Sainis KB. Prodigiosins: a novel family of immunosuppressants with anti-cancer activity. Indian J Biochem Biophys. 2007 Oct;44(5):295-302. Review. PubMed PMID: 18341204.
17: Williamson NR, Fineran PC, Leeper FJ, Salmond GP. The biosynthesis and regulation of bacterial prodiginines. Nat Rev Microbiol. 2006 Dec;4(12):887-99. Review. PubMed PMID: 17109029.
18: Wei JR, Lai HC. N-acylhomoserine lactone-dependent cell-to-cell communication and social behavior in the genus Serratia. Int J Med Microbiol. 2006 Apr;296(2-3):117-24. Epub 2006 Feb 17. Review. PubMed PMID: 16483841.
19: Parry RJ. New prodiginines from a ketosynthase swap. Chem Biol. 2005 Feb;12(2):145-6. Review. PubMed PMID: 15734641.
20: Martín JF. Phosphate control of the biosynthesis of antibiotics and other secondary metabolites is mediated by the PhoR-PhoP system: an unfinished story. J Bacteriol. 2004 Aug;186(16):5197-201. Review. PubMed PMID: 15292120; PubMed Central PMCID: PMC490900.

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